3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole

Catalog No.
S7692853
CAS No.
M.F
C13H12ClN3O3
M. Wt
293.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]...

Product Name

3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole

IUPAC Name

3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.70 g/mol

InChI

InChI=1S/C13H12ClN3O3/c14-10-8-9(17(18)19)3-4-12(10)16-6-1-2-13(16)11-5-7-20-15-11/h3-5,7-8,13H,1-2,6H2/t13-/m0/s1

InChI Key

NCJHRZDUPOAXAD-ZDUSSCGKSA-N

SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NOC=C3

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NOC=C3

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NOC=C3
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole, also known as CN2097, is a compound that has been the focus of a significant amount of scientific research. It belongs to a class of compounds called pyrrolidines, which have been found to have various biological properties. The purpose of this paper is to provide an overview of the properties of CN2097 and its potential implications in various fields of research and industry.
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole is a synthetic compound that was first described in a patent by Mitsubishi Tanabe Pharma Corporation in 2006. The compound was developed as a potential treatment for schizophrenia and other psychiatric disorders. Since then, 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole has been the subject of a significant amount of research, with studies focused on its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential applications.
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole is a white crystalline powder that is soluble in organic solvents but insoluble in water. Its molecular formula is C15H14ClN3O3, and its molecular weight is 317.7 g/mol. The compound has a melting point of 184-200°C, and its chemical structure consists of a pyrrolidine ring, an oxazole ring, and a chloronitrophenyl group.
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole can be synthesized through a multi-step process that involves the condensation of 2-chloro-4-nitrophenylacetonitrile and (S)-1-pyrrolidin-2-yl ethanol. The resulting product is then cyclized to form the oxazole ring. The compound can be purified through various methods, including recrystallization, column chromatography, and HPLC.
Various analytical methods have been used to characterize 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis. These methods have been used to confirm the molecular structure of the compound and its purity.
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole has been found to have various biological properties, including dopamine D2 receptor antagonism and serotonin 5-HT1A agonism. These properties suggest that the compound may have potential as a treatment for schizophrenia and other psychiatric disorders.
Studies have been conducted to evaluate the toxicity and safety of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in scientific experiments. These studies have found that the compound has a low toxicity profile and is generally safe when administered at therapeutic doses.
3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole has been used in various scientific experiments, including preclinical studies to evaluate its potential as a treatment for schizophrenia and other psychiatric disorders. The compound has also been used as a tool compound to study the role of dopamine D2 receptors in various neurological and psychiatric conditions.
Research on 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole is ongoing, with studies focusing on the compound's pharmacological properties, potential therapeutic uses, and ways to optimize its pharmacokinetic and pharmacodynamic properties.
The potential implications of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in various fields of research and industry are vast. The compound's dopamine D2 receptor antagonism and serotonin 5-HT1A agonism suggest that it may have potential as a treatment for schizophrenia and other psychiatric disorders. Additionally, the compound's ability to modulate these receptors may have implications in other neurological and psychiatric conditions.
Despite the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole, there are still limitations to its use. For example, the compound's low solubility in water may limit its bioavailability. Future directions could include the development of novel formulations or prodrugs to improve the compound's solubility and bioavailability. Additionally, further research is needed to fully understand the pharmacological properties of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole and its potential therapeutic uses.
1. Investigating the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole as a treatment for other neurological and psychiatric conditions beyond schizophrenia.
2. Developing novel formulations or prodrugs of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole to improve its solubility and bioavailability.
3. Optimizing the pharmacokinetic and pharmacodynamic properties of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole to improve its therapeutic potential.
4. Exploring the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole as a tool compound to study the role of dopamine D2 receptors and serotonin 5-HT1A receptors in other conditions.
5. Conducting further studies to evaluate the safety and efficacy of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in human trials.
6. Investigating the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in combination with other drugs for enhanced therapeutic effects.
7. Studying the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in animal models to better understand its pharmacological properties and potential therapeutic uses.
8. Exploring the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in drug discovery and development for other classes of compounds beyond pyrrolidines.
9. Investigating the potential of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole in other fields beyond pharmacology, such as materials science or catalysis.
10. Conducting further research to better understand the structure-activity relationship of 3-[(2S)-1-(2-chloro-4-nitrophenyl)pyrrolidin-2-yl]-1,2-oxazole and other pyrrolidine compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

293.0567189 g/mol

Monoisotopic Mass

293.0567189 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types